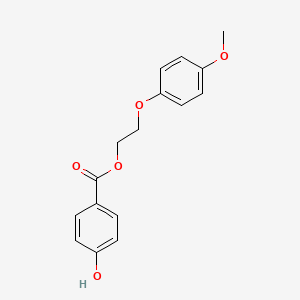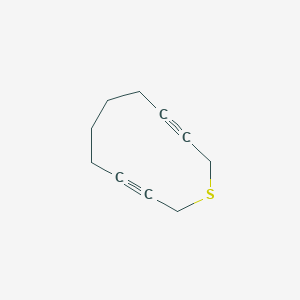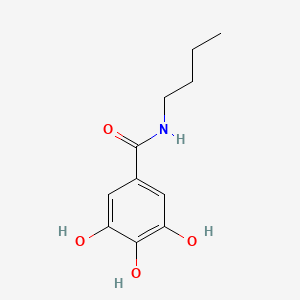
Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)- is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)- typically involves the bromination of N-methyl-N-(3-methylphenyl)acetamide. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-methyl-N-(3-methylphenyl)acetamide derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of N-methyl-N-(3-methylphenyl)amine.
Applications De Recherche Scientifique
Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)- involves its interaction with specific molecular targets. The bromine atom and the phenyl ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, 2-bromo-N-methyl-N-(4-methylphenyl)
- Acetamide, 2-bromo-N-methyl-N-(2-methylphenyl)
- Acetamide, 2-bromo-N-methyl-N-(4-methoxyphenyl)
Uniqueness
Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)- is unique due to the specific positioning of the bromine atom and the methyl group on the phenyl ring. This structural arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
117541-39-6 |
|---|---|
Formule moléculaire |
C10H12BrNO |
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
2-bromo-N-methyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C10H12BrNO/c1-8-4-3-5-9(6-8)12(2)10(13)7-11/h3-6H,7H2,1-2H3 |
Clé InChI |
CHSJLCBEOWEEQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N(C)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


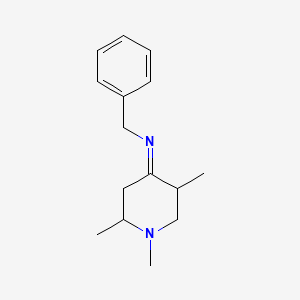
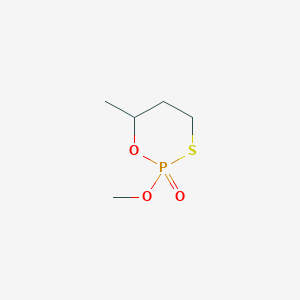
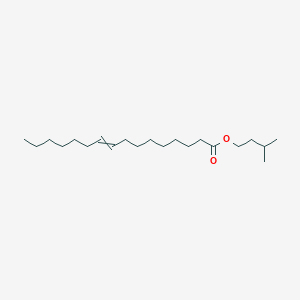
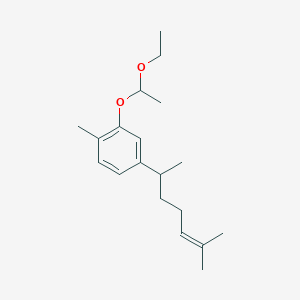
![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)

![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)

